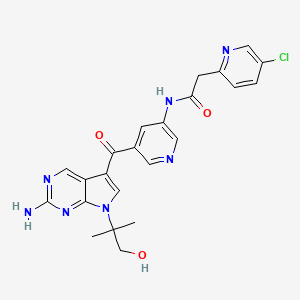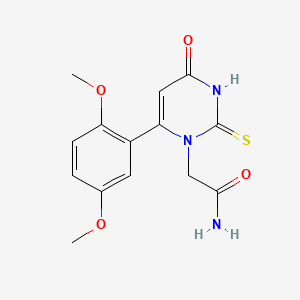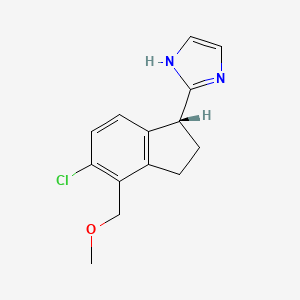
(R)-2-(5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl)-1H-imidazole
Overview
Description
PF-3774076 is a CNS penetrant, potent, selective, partial agonist at the human α1A adrenoceptor. PF-3774076 is selective over α1B and α1D adrenoceptors.
Scientific Research Applications
Molecular Structure and Biological Activity
A compound closely related to the chemical of interest, designated as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been extensively studied for its potential in treating hypertension. It serves as an effective I 1 imidazoline receptor agonist. The study involved both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT, to investigate the molecular structure. The research highlighted the molecule's potential in physical, pharmaceutical, and medicinal domains, especially due to its anti-hypertensive activity and notable changes in net atomic charge distribution (Aayisha et al., 2019).
Pharmacological Properties
The compound PF-3774076, structurally akin to the molecule , was identified as a central nervous system (CNS) penetrant and a potent, selective partial agonist at the human α1A-adrenoceptor. It showed potential in treating stress urinary incontinence (SUI) due to its ability to increase peak urethral pressure. Despite its partial agonism at the α1A-adrenoceptor, it did not sufficiently separate the cardiovascular events in vivo, hinting at the complexity of achieving the desired level of urethral selectivity over cardiovascular events with this class of agent (Conlon et al., 2009).
Antimicrobial and Antitubercular Agents
N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide derivatives, structurally similar to the chemical , have shown promising results as antimicrobial and antitubercular agents. These compounds have been synthesized, characterized, and evaluated for their in vitro antibacterial activity against various pathogens. Some derivatives displayed significant activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents (Ranjith et al., 2014).
Antimicrobial Activity of Imidazole Derivatives
A series of novel imidazole derivatives were prepared and exhibited potential antimicrobial activity. This indicates the scope of imidazole compounds, similar to the chemical , in the development of new antimicrobial agents. The potential antimicrobial activity of these compounds provides a basis for further exploration in this field (Maheta et al., 2012).
properties
IUPAC Name |
2-[(1R)-5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-8-12-10-2-3-11(14-16-6-7-17-14)9(10)4-5-13(12)15/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNAOKMSNCWOHS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1CCC2C3=NC=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC2=C1CC[C@H]2C3=NC=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PF-3774076 interact with its target and what are the downstream effects?
A: PF-3774076 acts as a central nervous system (CNS) penetrant, potent, and selective partial agonist at the human α1A-adrenoceptor []. This means it binds to the α1A-adrenoceptor and partially activates it compared to a full agonist. This partial activation leads to increased peak urethral pressure in a dose-dependent manner, affecting both the proximal and distal portions of the urethra []. This effect is believed to be mediated through a central mechanism of action [].
Q2: What is known about the structure-activity relationship (SAR) of PF-3774076?
A: While the provided research [] doesn't delve deep into specific SAR details for PF-3774076, it highlights that achieving the desired level of urethral selectivity over cardiovascular events proved challenging. This suggests that modifications to the structure could impact its selectivity profile. Further research exploring different structural analogs and their activity would be needed to establish a comprehensive SAR understanding.
Q3: What are the limitations of PF-3774076 as a potential treatment for SUI?
A: Despite its promising preclinical profile, PF-3774076 did not demonstrate sufficient separation between desired urethral effects and undesired cardiovascular effects in in vivo models []. This lack of selectivity is likely due to the activation of both peripheral and central α1A-adrenoceptors []. Therefore, while central, partial α1A-agonists like PF-3774076 hold potential for SUI treatment, achieving a desirable therapeutic window remains a challenge.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



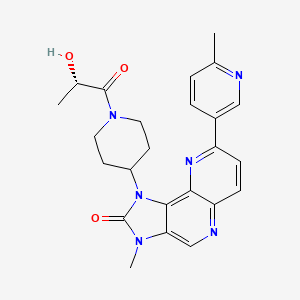
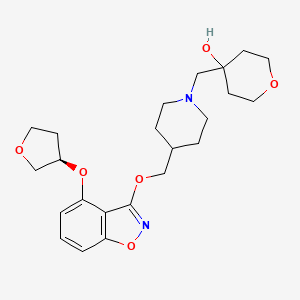
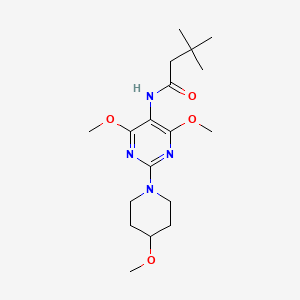

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B609952.png)
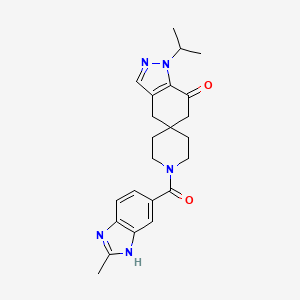
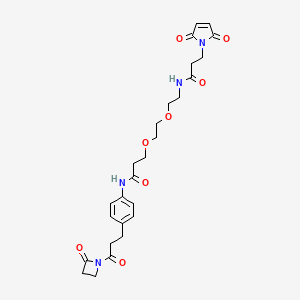
![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)

![{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone](/img/structure/B609964.png)
